6-(Bromomethyl)-2-methylbenzo[d]thiazole
Description
Significance of the Benzothiazole (B30560) Heterocyclic Scaffold in Advanced Organic Synthesis and Materials Science
The benzothiazole ring system, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a privileged scaffold in both medicinal chemistry and materials science. chemicalbook.comorientjchem.orgekb.egpcbiochemres.com Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms impart unique electronic and photophysical properties. In organic synthesis, the benzothiazole core is a key component in the construction of a wide array of complex molecules. nih.govmdpi.comorganic-chemistry.org In materials science, benzothiazole derivatives are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and vulcanization accelerators for rubber. conicet.gov.ar
The versatility of the benzothiazole scaffold is further enhanced by the ability to introduce various substituents at different positions of the ring system. mdpi.combenthamscience.com These modifications can fine-tune the molecule's biological activity, photophysical characteristics, and reactivity, making benzothiazole a highly adaptable platform for chemical innovation.
Overview of Benzothiazole Derivatives as Versatile Synthons
Benzothiazole derivatives serve as crucial synthons, or synthetic building blocks, in the construction of more complex molecular architectures. nih.govmdpi.com The reactivity of the thiazole ring and the possibility of substitution on the benzene ring allow for a multitude of chemical transformations. For instance, the C-2 position of the benzothiazole ring is particularly susceptible to modification, enabling the introduction of various functional groups. nih.gov
Furthermore, substituted benzothiazoles can participate in a range of coupling reactions, such as Suzuki and Heck couplings, to form carbon-carbon and carbon-heteroatom bonds. This reactivity has been extensively exploited in the synthesis of pharmaceuticals and functional materials.
Rationale for Investigating the Reactivity Profile of 6-(Bromomethyl)-2-methylbenzo[d]thiazole
The specific compound of interest, this compound, presents a unique combination of a stable heterocyclic core and a highly reactive benzylic bromide functional group. The bromomethyl group at the 6-position is a potent electrophilic site, making it susceptible to nucleophilic attack. This inherent reactivity is the primary rationale for a detailed investigation into its chemical behavior.
The study of its reactivity profile is compelling for several reasons:
Synthetic Utility: The bromomethyl group can be readily displaced by a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the straightforward introduction of diverse functionalities onto the benzothiazole scaffold, leading to the synthesis of novel derivatives with potentially interesting biological or material properties.
Analogy to Benzylic Halides: The reactivity of the bromomethyl group is analogous to that of benzylic halides, which are well-established as versatile intermediates in organic synthesis. Understanding how the benzothiazole nucleus influences this reactivity is of fundamental interest.
Potential for Polymerization: The presence of a reactive bromomethyl group suggests that this compound could serve as a monomer in the synthesis of novel polymers incorporating the benzothiazole unit in the backbone or as a pendant group.
Research Objectives and Scope of the Investigation
The primary objective of this investigation is to systematically explore the synthesis and reactivity of this compound. The scope of this work is strictly focused on the chemical transformations of this compound and does not extend to biological or pharmacological testing.
The specific research objectives are:
To develop an efficient and scalable synthesis of this compound from readily available starting materials. A plausible route involves the synthesis of 2,6-dimethylbenzo[d]thiazole followed by selective benzylic bromination.
To investigate the reactivity of the bromomethyl group with a range of representative nucleophiles. This will involve studying the kinetics and thermodynamics of these substitution reactions to establish a reactivity scale.
To explore the potential of this compound as a synthon in the construction of more complex heterocyclic systems. This includes its use in multi-component reactions and as a precursor for organometallic reagents.
To characterize all novel compounds synthesized during this investigation using modern spectroscopic techniques, including NMR, IR, and mass spectrometry.
The synthesis of the precursor, 2,6-dimethylbenzo[d]thiazole, can be achieved through the reaction of p-toluidine (B81030) with ammonium (B1175870) thiocyanate. jyoungpharm.orgnih.gov The subsequent bromination of the methyl group at the 6-position would likely proceed via a free-radical mechanism, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator.
The reactivity of the resulting this compound is expected to be characteristic of a benzylic bromide. It should readily undergo SN2 reactions with a variety of nucleophiles. For example, reaction with amines would yield the corresponding amino-methyl derivatives, while reaction with thiols would produce thioethers. The electron-withdrawing nature of the benzothiazole ring may influence the rate of these substitution reactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNS |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
6-(bromomethyl)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNS/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3 |
InChI Key |
MJBDYJJNMNFEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromomethyl 2 Methylbenzo D Thiazole
Retrosynthetic Analysis of 6-(Bromomethyl)-2-methylbenzo[d]thiazole
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most straightforward retrosynthetic disconnection involves the carbon-bromine bond of the bromomethyl group. This leads to the immediate precursor, 2,6-dimethylbenzo[d]thiazole. This precursor is a stable, readily synthesized compound that serves as the ideal starting point for the final bromination step.
Further disconnection of the 2,6-dimethylbenzo[d]thiazole precursor involves breaking the bonds that form the thiazole (B1198619) ring. A common and effective strategy is the disconnection of the sulfur-carbon and nitrogen-carbon bonds, leading back to 4-methyl-2-aminothiophenol and an acetylating agent (such as acetic acid or acetic anhydride). Alternatively, a well-established route for benzothiazole (B30560) synthesis involves the cyclization of a substituted thiourea. This approach disconnects 2,6-dimethylbenzo[d]thiazole into p-toluidine (B81030), which serves as the source of the benzene (B151609) ring and the nitrogen atom, and a thiocyanate source to build the remainder of the thiazole ring.
Synthesis of Precursor 2-Methylbenzo[d]thiazole Derivatives
The synthesis of the key precursor, 2,6-dimethylbenzo[d]thiazole, is a foundational step. A common and robust method for constructing the benzothiazole core is through the reaction of a substituted aniline with a source of sulfur and carbon.
One of the most efficient methods starts with p-toluidine. In a process often referred to as the Hugerschoff reaction or a variation thereof, p-toluidine is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in the presence of bromine and an acid like glacial acetic acid. This sequence first forms a p-tolylthiourea intermediate in situ, which then undergoes bromine-mediated oxidative cyclization to form the 2-amino-6-methylbenzo[d]thiazole. Subsequent deamination and methylation at the 2-position, or a Sandmeyer-type reaction followed by coupling, would be required to yield 2,6-dimethylbenzo[d]thiazole, although direct cyclization routes are often preferred.
A more direct synthesis of 2-substituted benzothiazoles involves the condensation of the appropriately substituted 2-aminothiophenol with a carboxylic acid or its equivalent. For 2,6-dimethylbenzo[d]thiazole, this would involve the reaction of 4-methyl-2-aminothiophenol with acetic acid or acetic anhydride under heating, which directly yields the desired precursor through cyclocondensation.
| Precursor Synthesis Method | Starting Materials | Reagents | Key Features |
| Oxidative Cyclization | p-Toluidine | Potassium Thiocyanate, Bromine, Acetic Acid | Forms a 2-amino-6-methylbenzothiazole intermediate which requires further modification. |
| Cyclocondensation | 4-methyl-2-aminothiophenol | Acetic Acid or Acetic Anhydride | A direct, high-yielding route to the 2,6-dimethylbenzo[d]thiazole precursor. |
This table summarizes common synthetic routes to the key precursor for this compound.
Condensation Reactions of 2-Aminothiophenol Derivatives
The formation of the 2-methylbenzothiazole (B86508) core predominantly relies on the condensation of an appropriately substituted 2-aminothiophenol with a source for the 2-methyl group. For the synthesis of the 2,6-dimethylbenzo[d]thiazole intermediate, the required starting material is 4-methyl-2-aminothiophenol.
| Reactant 1 | Reactant 2 | Product of Condensation/Cyclization |
| 4-methyl-2-aminothiophenol | Acetic Anhydride / Acetic Acid | 2,6-dimethylbenzo[d]thiazole |
Cyclization Reactions for Benzothiazole Ring Formation
The cyclization to form the benzothiazole ring is often the rate-determining step and can be promoted under various conditions. Following the initial condensation, the intermediate thioacetamide derivative undergoes an intramolecular cyclization. The thiol group attacks the imine carbon, leading to the formation of a dihydrobenzothiazole intermediate. Subsequent oxidation (aromatization) yields the stable 2,6-dimethylbenzo[d]thiazole ring system. This oxidation can often be achieved simply by exposure to air, or by using mild oxidizing agents.
An alternative approach involves the reaction of p-toluidine with a thiocyanate source (like sodium thiocyanate) to form a thiourea derivative, which can then be oxidatively cyclized using reagents like sulfuryl chloride or bromine to form a 2-amino-6-methylbenzothiazole. orgsyn.org This amino group would then need to be converted to a methyl group through a series of reactions, making the direct condensation of 4-methyl-2-aminothiophenol a more direct route.
Once the 2,6-dimethylbenzo[d]thiazole intermediate is obtained, the target compound, this compound, is synthesized via a selective bromination reaction. This is typically achieved through a radical bromination that targets the benzylic protons of the 6-methyl group, leaving the 2-methyl group intact. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as dibenzoyl peroxide or AIBN, is the standard method for this transformation. nih.govwikipedia.orgmasterorganicchemistry.com The reaction is initiated by light or heat.
| Precursor | Reagent | Initiator | Product | Reaction Type |
| 2,6-dimethylbenzo[d]thiazole | N-Bromosuccinimide (NBS) | Dibenzoyl Peroxide | This compound | Radical Bromination |
Metal-Free and Photocatalytic Synthetic Pathways
Modern synthetic chemistry increasingly focuses on environmentally benign methods. Metal-free and photocatalytic reactions offer sustainable alternatives for the synthesis of benzothiazoles. While specific examples for this compound are not extensively documented, general principles can be applied.
Metal-Free Synthesis : The formation of the 2,6-dimethylbenzothiazole intermediate can be achieved under metal-free conditions. For instance, the condensation of 4-methyl-2-aminothiophenol with acetic acid can be catalyzed by Brønsted acids or even proceed under high temperatures without any catalyst. ekb.eg The subsequent bromination step using NBS is also a metal-free radical reaction.
Photocatalytic Pathways : Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. The cyclization of thioanilides to form benzothiazoles can be achieved using photoredox catalysts. It is plausible that N-(2-mercapto-4-methylphenyl)acetamide could be cyclized to 2,6-dimethylbenzo[d]thiazole using a suitable photocatalyst under visible light irradiation, often using air as a green oxidant. These methods are characterized by mild reaction conditions and high functional group tolerance.
Purification and Isolation Techniques for this compound
The purification of the final product is crucial to remove any unreacted starting materials, by-products such as dibrominated species, or succinimide from the NBS reaction. The primary techniques employed are column chromatography and recrystallization.
Column Chromatography : This is a highly effective method for separating the target compound from impurities. Based on documented procedures for similar compounds, column chromatography on silica gel is the method of choice. A specific eluent system reported for the purification of a brominated benzothiazole derivative is a mixture of acetone and n-hexane (e.g., in a 1:5 ratio), which allows for the separation of the product based on polarity. nih.gov
Recrystallization : After chromatographic purification, or as an alternative to it, recrystallization can be used to obtain highly pure crystalline this compound. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for recrystallization of organic solids include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate. rochester.edu The selection depends on the specific solubility profile of the compound. For benzothiazole derivatives, recrystallization from ethanol or aqueous methanol (B129727) is often successful. jyoungpharm.org
| Purification Technique | Stationary Phase / Solvent System | Principle of Separation |
| Column Chromatography | Silica Gel / Acetone:n-Hexane (1:5) | Differential adsorption based on polarity. |
| Recrystallization | Ethanol, n-Hexane/Acetone, or similar | Differential solubility at different temperatures. |
Advanced Spectroscopic and Structural Characterization of 6 Bromomethyl 2 Methylbenzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
High-Resolution ¹H NMR Spectroscopy for Proton Chemical Shifts and Coupling Patterns
High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. For 6-(Bromomethyl)-2-methylbenzo[d]thiazole, the spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring system, the methyl protons, and the methylene (B1212753) protons of the bromomethyl group.
Aromatic Protons (H-4, H-5, H-7): These protons would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and splitting patterns (e.g., doublets, singlets) would reveal their positions relative to each other and the substituent groups. For instance, the proton at the C-7 position would likely appear as a doublet, coupled to the proton at C-5. The proton at C-4 would likely be a singlet or a narrow doublet depending on its coupling with other protons.
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group would be expected to produce a singlet in the region of δ 4.5-5.0 ppm. The electronegative bromine atom significantly deshields these protons, shifting their signal downfield compared to a standard methyl group.
Methyl Protons (-CH₃): The three protons of the methyl group at the C-2 position would also give rise to a singlet, typically found further upfield, around δ 2.7-2.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | m |
| -CH₂Br | 4.5 - 5.0 | s |
| -CH₃ | 2.7 - 2.9 | s |
Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary. s = singlet, m = multiplet.
High-Resolution ¹³C NMR Spectroscopy for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would generate a distinct signal.
Aromatic Carbons: The carbons of the benzene (B151609) ring and the thiazole (B1198619) ring would resonate in the δ 110-155 ppm range. The carbons attached to the heteroatoms (sulfur and nitrogen) would have characteristic chemical shifts.
C-2 Carbon: The carbon atom at the C-2 position, attached to the methyl group and the nitrogen atom, would likely appear in the δ 160-170 ppm region.
Bromomethyl Carbon (-CH₂Br): This carbon would be found in the upfield region compared to the aromatic carbons, likely around δ 30-40 ppm.
Methyl Carbon (-CH₃): The methyl carbon would be the most upfield signal, typically below δ 20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (C-2) | 160 - 170 |
| Aromatic/Heteroaromatic C | 110 - 155 |
| -CH₂Br | 30 - 40 |
| -CH₃ | < 20 |
Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assignments
While specific 2D NMR data is not available, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is essential for establishing the connectivity across the entire molecular structure, for example, linking the bromomethyl protons to the aromatic ring.
Quantitative NMR for Purity Assessment
Quantitative NMR (qNMR) could be employed to determine the purity of a sample of this compound with high precision. By integrating the area of a specific proton signal of the analyte and comparing it to the signal of a certified internal standard of known concentration, the absolute purity of the compound can be calculated without the need for a specific reference standard of the compound itself.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (-CH₃, -CH₂) | 2850 - 3000 | Medium |
| C=N Stretch (thiazole ring) | 1600 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-H Bend | 1350 - 1450 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Note: These are predicted values based on general principles. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₈BrNS), the expected exact mass would be calculated. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks of nearly equal intensity). Fragmentation analysis would likely show the loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br), leading to significant fragment ions that would help confirm the structure.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-dimethylbenzothiazole |
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. Application of this technique to a suitable crystal of this compound would provide unambiguous proof of its molecular structure.
The analysis would yield detailed information, including:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the benzothiazole ring system, the methyl group at the C2 position, and the bromomethyl substituent at the C6 position.
Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal lattice.
Molecular Conformation: Elucidates the preferred spatial orientation of the bromomethyl group relative to the fused ring system. This includes the key dihedral angles that dictate its conformational state in the solid phase.
Intermolecular Interactions: Reveals non-covalent interactions such as halogen bonding (involving the bromine atom), π-π stacking between benzothiazole rings, or C-H···π interactions, which govern the molecular packing in the crystal.
While crystal structures for related compounds like 6-bromo-2-methylsulfanyl-1,3-benzothiazole have been reported, showing a nearly planar benzothiazole core, specific data for this compound is not available.
Advanced Chromatographic Purity Assessment (e.g., HPLC, LC-MS)
Advanced chromatographic techniques are essential for assessing the purity of a chemical compound and for identifying any impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.
For this compound, an HPLC analysis would involve developing a method specifying:
Stationary Phase: Typically a C18 reversed-phase column.
Mobile Phase: A mixture of solvents, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
Detection: A UV detector set to a wavelength where the benzothiazole chromophore absorbs strongly.
The analysis would produce a chromatogram where the compound's purity is determined by the relative area of its peak compared to any impurity peaks. The retention time would be a characteristic value for the compound under the specific method conditions. LC-MS would couple this separation with a mass spectrometer, providing the mass-to-charge ratio (m/z) of the main peak, which would confirm the compound's molecular weight, and also give mass data for any detected impurities, aiding in their identification. Although HPLC methods have been published for various benzothiazole derivatives, specific chromatograms and method details for this compound are not found in the reviewed literature.
Electronic Absorption Spectroscopy for UV-Vis Spectral Properties
Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π-π* transitions within the conjugated benzothiazole aromatic system.
A typical analysis would report:
λmax (Wavelength of Maximum Absorbance): The specific wavelengths at which the compound absorbs light most strongly. For the benzothiazole core, absorptions are typically observed in the UV region, often between 250 and 300 nm. researchgate.netnist.gov The specific substituents (2-methyl and 6-bromomethyl) would influence the exact position and intensity of these peaks.
Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength.
The choice of solvent can also influence the spectrum. While general UV-Vis data for the parent benzothiazole and other derivatives are known, specific spectral data (λmax and ε values) for this compound in a specified solvent are not documented in available research.
Electron Spin Resonance (ESR) Spectroscopy (If applicable to radical intermediates or metal complexes)
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals or metal complexes with paramagnetic centers.
This technique would not be applicable to this compound in its stable, ground state, as it is a diamagnetic molecule with no unpaired electrons. However, ESR could be used to study:
Radical Intermediates: If the compound were subjected to conditions that generate a radical (e.g., UV irradiation, reaction with a radical initiator, or electrochemical oxidation/reduction), ESR could detect and characterize the resulting species. For example, a radical cation could be formed by one-electron oxidation of the benzothiazole ring.
Metal Complexes: If the compound were used as a ligand to form a complex with a paramagnetic metal ion, ESR would be a key tool for characterizing the electronic structure and coordination environment of the metal center.
The resulting ESR spectrum would provide information on the g-factor and hyperfine coupling constants, which are characteristic of the specific radical or metal complex. Currently, there are no published ESR studies involving radical intermediates or metal complexes derived from this compound.
Reactivity and Reaction Mechanisms of 6 Bromomethyl 2 Methylbenzo D Thiazole
Rearrangement Reactions Involving the Bromomethyl Moiety
The 6-(bromomethyl) group can act as an electrophilic handle for intramolecular reactions, provided a suitable nucleophile is present elsewhere in the molecule or on a substituent. While specific examples for 6-(Bromomethyl)-2-methylbenzo[d]thiazole are not extensively documented, the principles of intramolecular cyclization are applicable. researchgate.netjsynthchem.comnih.govresearchgate.net
For instance, if a nucleophilic group (e.g., an amine or thiol) were introduced at the 2-methyl position or on the benzene (B151609) ring, it could attack the electrophilic benzylic carbon of the bromomethyl group. This would result in the formation of a new ring fused to the benzothiazole (B30560) system. The regioselectivity of such a cyclization would depend on the length of the tether connecting the nucleophile and the electrophile, generally following Baldwin's rules.
One plausible, albeit hypothetical, pathway could involve the nucleophilic nitrogen of the thiazole (B1198619) ring itself. While the endocyclic nitrogen of 2-aminobenzothiazole (B30445) can be alkylated, leading to subsequent cyclization, the nitrogen in 2-methylbenzothiazole (B86508) is significantly less nucleophilic. mdpi.com An intramolecular attack would likely require harsh conditions or prior modification of the molecule to enhance nucleophilicity or activate the electrophile. Ring contraction pathways are less likely for this specific scaffold without significant molecular rearrangement, but they are known in other heterocyclic systems involving the expulsion of a stable leaving group during cyclization.
Dimerization and Self-Alkylation Pathways
Given its structure as a potent alkylating agent with a nucleophilic center (the thiazole nitrogen), this compound has the potential to undergo self-alkylation or dimerization. This process would occur via an intermolecular nucleophilic substitution, where the nitrogen atom of one benzothiazole molecule attacks the benzylic carbon of a second molecule, displacing the bromide ion.
This reaction would result in the formation of a dimeric quaternary ammonium (B1175870) salt, specifically N-[[6-(bromomethyl)-2-methyl-1,3-benzothiazol-3-ium-3-yl]methyl]-2-methyl-1,3-benzothiazole bromide. Such self-condensation reactions are known for other reactive species, though they are often considered undesirable side reactions in targeted syntheses. pku.edu.cnwikipedia.org The propensity for this pathway would be enhanced by conditions that favor intermolecular reactions, such as high concentrations and the absence of other, more potent nucleophiles.
Reactivity as a Precursor to Quaternary Ammonium Salts
One of the most characteristic reactions of this compound is its ability to act as a benzylating agent in the synthesis of quaternary ammonium salts. This occurs through the Menschutkin reaction, a classic SN2 nucleophilic substitution where the benzothiazole derivative reacts with a tertiary amine. mdpi.com
The benzylic carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature and good leaving group potential of the bromine atom. The reaction with various tertiary amines (e.g., trimethylamine, triethylamine, pyridine, or N-methylimidazole) would proceed readily, often by simply mixing the reagents in a suitable polar aprotic solvent like acetonitrile (B52724) or DMF, sometimes with gentle heating. This reaction provides a straightforward route to a diverse range of quaternary ammonium salts, incorporating the 2-methylbenzothiazole moiety. These salts are of interest for their potential biological activities and as precursors for ionic liquids. mdpi.com
Table 2: Examples of Quaternary Ammonium Salt Formation
| Tertiary Amine | Resulting Quaternary Ammonium Cation |
|---|---|
| Trimethylamine | (2-Methylbenzo[d]thiazol-6-yl)methyl]trimethylammonium |
| Pyridine | 6-(Pyridinium-1-ylmethyl)-2-methylbenzo[d]thiazole |
| N,N-Dimethylaniline | N,N-Dimethyl-N-[(2-methylbenzo[d]thiazol-6-yl)methyl]anilinium |
| Triethylamine | N,N,N-Triethyl-N-[(2-methylbenzo[d]thiazol-6-yl)methyl]ammonium |
Photoreactivity Studies
While specific photoreactivity studies on this compound are not widely reported, its behavior can be predicted based on the photochemistry of its constituent parts: the benzyl (B1604629) bromide and the benzothiazole nucleus.
The most likely photochemical event upon UV irradiation is the homolytic cleavage of the C-Br bond, which is typically the weakest bond in the molecule. rsc.orgrsc.org This photolysis would generate a 2-methylbenzo[d]thiazol-6-ylmethyl radical and a bromine radical. princeton.edu
Once formed, the benzylic radical can undergo several subsequent reactions:
Dimerization: Two benzylic radicals can couple to form 1,2-bis(2-methylbenzo[d]thiazol-6-yl)ethane.
Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form 2,6-dimethylbenzo[d]thiazole.
Reaction with Oxygen: In the presence of air, it could react with molecular oxygen to form peroxy radicals, leading to further oxidation products like aldehydes or carboxylic acids.
The benzothiazole ring itself is a chromophore that absorbs UV radiation and can participate in photochemical reactions, although the cleavage of the benzylic C-Br bond is expected to be the more dominant pathway under direct photolysis. nih.gov
Computational and Theoretical Investigations of 6 Bromomethyl 2 Methylbenzo D Thiazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scirp.orgscirp.org It offers a balance between accuracy and computational cost, making it a popular choice for studying complex organic compounds like benzothiazole (B30560) derivatives. scirp.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), are used to determine optimized molecular geometry, analyze frontier molecular orbitals (FMOs), calculate global reactivity descriptors, and map the molecular electrostatic potential (MEP). scirp.org
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netmdpi.com For benzothiazole derivatives, studies have shown that DFT methods can accurately predict bond lengths and angles. nbu.edu.sa For instance, in substituted 1,3-benzothiazole derivatives, C-C bond lengths have been calculated to be in the range of 1.457–1.480 Å, and the C=N bond length of the thiazole (B1198619) ring varies depending on the substituent. nbu.edu.sa Conformational analysis, which involves studying the different spatial arrangements of a molecule (conformers) and their relative energies, is also crucial. For some benzothiazole derivatives, different conformers have been identified with varying stabilities. nbu.edu.sa For 6-(Bromomethyl)-2-methylbenzo[d]thiazole, conformational analysis would focus on the rotation around the bond connecting the bromomethyl group to the benzothiazole ring system to identify the most stable conformer.
Table 1: Illustrative Optimized Geometrical Parameters for Benzothiazole Derivatives (Calculated via DFT) (Note: This data is for representative benzothiazole derivatives and not specifically for this compound)
| Parameter | Bond/Angle | Calculated Value | Reference Compound |
| Bond Length | C-C (aromatic) | 1.457 - 1.480 Å | 2-vinyl-1,3-benzothiazole |
| Bond Length | C=N (thiazole) | 1.294 - 1.341 Å | Substituted 1,3-benzothiazoles |
| Bond Length | S-C | 1.745 - 1.750 Å | Substituted 1,3-benzothiazoles |
| Bond Angle | C-S-C | ~88-90° | Benzothiazole |
| Bond Angle | C-N=C | ~110-112° | Benzothiazole |
Vibrational Spectra Simulation and Analysis
Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the observed spectral bands to specific molecular motions. nih.gov Such analyses have been successfully performed for various benzothiazole derivatives, showing good agreement between calculated and experimental spectra after applying a scaling factor to the computed frequencies. nih.gov This allows for a detailed understanding of the vibrational modes of the molecule, including stretching, bending, and torsional motions of the benzothiazole core and its substituents.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions) to Predict Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. pku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. scirp.org For various benzothiazole derivatives, the HOMO is typically delocalized over the benzene (B151609) and thiazole rings, while the LUMO distribution can vary depending on the substituents. scirp.org In the case of this compound, the HOMO would likely be centered on the benzothiazole ring system, while the LUMO might have significant contributions from the bromomethyl group, suggesting its susceptibility to nucleophilic attack.
Table 2: Representative HOMO, LUMO, and Energy Gap Values for Benzothiazole Derivatives (in eV) (Note: This data is for illustrative purposes and is not specific to this compound)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |
| Benzothiazole (BTH) | - | - | - |
| 2-SCH3_BTH | - | - | 0.1841 |
| 2-OH_BTH | - | - | 0.2058 |
| 2-vinyl-1,3-benzothiazole | - | - | 4.70 |
| 2-formyl-1,3-benzothiazole | - | - | 3.95 |
Electrostatic Potential (ESP) Surface Mapping to Identify Electrophilic and Nucleophilic Regions
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution in a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. scirp.orgscirp.org The ESP map is plotted on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For benzothiazole derivatives, the nitrogen atom of the thiazole ring is often a region of negative potential, making it a likely site for interaction with electrophiles. scirp.org In this compound, the region around the bromine atom and the attached methylene (B1212753) group would be expected to show a positive potential, indicating an electrophilic site.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. scirp.orgscirp.org It allows for the investigation of charge delocalization, hyperconjugative interactions, and the strength of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. scirp.org The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a stronger interaction. scirp.orgscirp.org In benzothiazole systems, significant delocalization of electron density from lone pairs on the nitrogen and sulfur atoms into the antibonding orbitals of the ring system contributes to the molecule's stability. scirp.org For this compound, NBO analysis would be useful in quantifying the hyperconjugative interactions involving the bromomethyl group and the benzothiazole ring.
Table 3: Illustrative NBO Analysis Data for Benzothiazole (Gas Phase) (Note: This data is for the parent benzothiazole and serves as an example.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(2) S14 | π* (C7-N13) | 26.11 |
| π (C5-C6) | π* (C7-N13) | 20.38 |
Calculation of Global and Local Reactivity Descriptors
Global and local reactivity descriptors are quantitative measures derived from DFT calculations that help in understanding and predicting the chemical reactivity of a molecule. scirp.orgscirp.org
Global reactivity descriptors provide information about the reactivity of the molecule as a whole. These include:
Chemical Potential (μ): Related to the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to charge transfer. A lower hardness value indicates higher reactivity. scirp.org
Global Softness (S): The reciprocal of hardness; a higher softness value indicates higher reactivity. scirp.org
Electronegativity (χ): The power of an atom or group of atoms to attract electrons. scirp.org
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. scirp.org
Studies on benzothiazole derivatives have shown that substituents can significantly influence these parameters. For example, 2-SCH3_BTH was found to have the lowest chemical hardness and highest softness among a series of derivatives, indicating it is the most reactive. scirp.org
Local reactivity descriptors , such as Fukui functions, provide information about the reactivity of specific atomic sites within a molecule, allowing for the prediction of where a nucleophilic or electrophilic attack is most likely to occur.
Table 4: Representative Global Reactivity Descriptors for Benzothiazole Derivatives (in eV) (Note: This data is for illustrative purposes and is not specific to this compound)
| Compound | Chemical Hardness (η) | Global Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |
| Benzothiazole (BTH) | - | - | 0.1511 | 0.1375 |
| 2-SCH3_BTH | 0.153 | 6.5372 | - | - |
Chemical Hardness (η), Softness (σ), Electronic Chemical Potential (μ), and Electrophilicity Index (ω)
In the realm of computational chemistry, conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. For this compound, these parameters would offer significant insights into its chemical behavior.
Electronic Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as μ ≈ (EHOMO + ELUMO) / 2. A more negative value of μ suggests a better electron acceptor.
Chemical Hardness (η) and Softness (σ) : Chemical hardness measures the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Conversely, chemical softness (σ = 1/η) is the measure of a molecule's polarizability. A small energy gap between the HOMO and LUMO signifies a soft molecule, which is generally more reactive.
Electrophilicity Index (ω) : This parameter quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a greater capacity to act as an electrophile.
For this compound, the presence of the electron-withdrawing bromomethyl group is expected to influence these parameters significantly, likely resulting in a notable electrophilic character at the benzylic carbon.
Table 1: Conceptual DFT Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Symbol | Formula | Calculated Value (a.u.) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Data Not Available |
| LUMO Energy | ELUMO | - | Data Not Available |
| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Data Not Available |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data Not Available |
| Chemical Softness | σ | 1/η | Data Not Available |
| Electrophilicity Index | ω | μ² / (2η) | Data Not Available |
Note: This table is illustrative. Specific calculated values for this compound are not available in the current literature.
Fukui Functions for Local Reactivity Prediction
The Fukui function, f(r), helps to identify the most probable sites for nucleophilic, electrophilic, and radical attacks:
f+(r) for nucleophilic attack (electron acceptance).
f-(r) for electrophilic attack (electron donation).
f0(r) for radical attack.
For this compound, a Fukui function analysis would be expected to show a high f+(r) value on the carbon atom of the bromomethyl group, confirming its susceptibility to nucleophilic attack. This is a crucial aspect of its synthetic utility.
Theoretical Study of Reaction Mechanisms and Transition States
Computational Elucidation of Nucleophilic Substitution Pathways
The primary reaction pathway for this compound is nucleophilic substitution at the benzylic carbon. Computational chemistry, particularly through DFT calculations, can be employed to elucidate the mechanistic details of such reactions. By mapping the potential energy surface, the transition state structures and their corresponding activation energies can be determined.
For instance, in a reaction with a nucleophile (Nu-), the SN2 pathway would be investigated. The calculations would model the approach of the nucleophile, the formation of the transition state where the nucleophile-carbon bond is forming and the carbon-bromine bond is breaking, and the final departure of the bromide ion. The computed activation energy would provide a quantitative measure of the reaction's feasibility.
Understanding Rearrangement and Dimerization Mechanisms
In some instances, bromomethylated heterocyclic compounds can undergo rearrangement or dimerization. Theoretical studies are invaluable in understanding the underlying mechanisms of these often-competing reactions. For this compound, computational modeling could explore the possibility of intermolecular reactions leading to dimers or oligomers. By calculating the thermodynamic stability of potential products and the activation barriers for their formation, the likelihood of these alternative reaction pathways can be assessed.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, an MD simulation would reveal its conformational flexibility, particularly the rotation around the bond connecting the bromomethyl group to the benzothiazole ring.
By simulating the molecule in different environments (e.g., in a solvent or in the gas phase), researchers can understand how intermolecular interactions influence its shape and reactivity. The trajectory data from an MD simulation can be analyzed to identify the most stable conformations and the energy barriers between them. This information is complementary to the static picture provided by DFT calculations and is crucial for a comprehensive understanding of the molecule's behavior.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
Applications of 6 Bromomethyl 2 Methylbenzo D Thiazole in Advanced Organic Synthesis and Functional Materials
Role as a Key Building Block for Complex Heterocyclic Architectures
The reactivity of the bromomethyl group in 6-(Bromomethyl)-2-methylbenzo[d]thiazole makes it an ideal starting point for the synthesis of complex, fused heterocyclic systems. This functional group can readily participate in intramolecular and intermolecular cyclization reactions to build new rings onto the benzothiazole (B30560) framework.
One common strategy involves the reaction of the bromomethyl group with a nucleophile that is part of another heterocyclic precursor. Subsequent reactions can then lead to the formation of fused polycyclic structures. For instance, the bromomethyl group can be used to alkylate a nitrogen or sulfur atom in another ring system, followed by a cyclization step to create novel, larger heterocyclic architectures. While specific examples starting from this compound are not extensively documented in dedicated studies, the synthesis of various fused systems like pyrrolo[2,1-b]benzothiazoles and thienopyrimidines from other appropriately functionalized benzothiazoles demonstrates the feasibility and potential of this approach nih.gov. The reaction pathway often involves an initial nucleophilic substitution at the bromomethyl carbon, followed by an intramolecular cyclization that forms a new ring fused to the benzothiazole core nih.gov.
Precursor for the Synthesis of Novel Benzothiazole Derivatives with Specific Substituents
The primary utility of this compound in organic synthesis lies in its role as an electrophilic precursor for introducing a wide variety of functional groups at the 6-position via the methylene (B1212753) bridge. The carbon-bromine bond in the bromomethyl group is relatively weak and polarized, making the carbon atom susceptible to attack by a diverse range of nucleophiles in standard SN2 reactions.
The electrophilic nature of the benzylic carbon in this compound allows for the straightforward introduction of various substituents.
Carbon-Based Moieties: New carbon-carbon bonds can be formed through several methods. Reaction with cyanide salts, for example, would yield (2-methylbenzo[d]thiazol-6-yl)acetonitrile, a versatile intermediate that can be further hydrolyzed to carboxylic acids or reduced to amines. A particularly powerful method for C-C bond formation is the Wittig reaction organic-chemistry.orgmasterorganicchemistry.com. This involves first converting the bromomethyl compound into its corresponding triphenylphosphonium salt by reacting it with triphenylphosphine google.comresearchgate.netgoogleapis.com. This salt can then be treated with a strong base to generate a phosphonium ylide, which subsequently reacts with aldehydes or ketones to produce alkenes with the benzothiazole moiety.
Nitrogen-Based Moieties: A variety of nitrogen-containing functional groups can be introduced by reaction with nitrogen nucleophiles. Primary and secondary amines react readily to form the corresponding secondary and tertiary amines, respectively researchgate.net. Sodium azide can be used to synthesize 6-(azidomethyl)-2-methylbenzo[d]thiazole, which is a precursor for the synthesis of primary amines via reduction or for use in click chemistry reactions.
Oxygen-Based Moieties: Oxygen-based functional groups are typically introduced using alkoxides or hydroxide ions as nucleophiles. Reaction with sodium or potassium hydroxide can yield the corresponding alcohol, (2-methylbenzo[d]thiazol-6-yl)methanol, while reaction with alkoxides (e.g., sodium methoxide) produces ethers.
Sulfur-Based Moieties: Given the affinity between sulfur nucleophiles and alkyl halides, the introduction of sulfur-based moieties is highly efficient. Thiols (R-SH) react to form thioethers, and the use of sodium thiocyanate (NaSCN) yields 6-(thiocyanatomethyl)-2-methylbenzo[d]thiazole scilit.com. This thiocyanate can be a precursor to other sulfur-containing functional groups.
The table below summarizes the potential nucleophilic substitution reactions of this compound.
| Nucleophile | Reagent Example | Product Functional Group |
| Carbon | ||
| Cyanide | KCN | Nitrile |
| Phosphine | PPh₃ | Phosphonium Salt |
| Nitrogen | ||
| Amine | R₂NH | Substituted Amine |
| Azide | NaN₃ | Azide |
| Oxygen | ||
| Hydroxide | NaOH | Alcohol |
| Alkoxide | NaOR | Ether |
| Sulfur | ||
| Thiolate | RSNa | Thioether |
| Thiocyanate | NaSCN | Thiocyanate |
Utilization in the Design and Synthesis of Advanced Ligands for Coordination Chemistry
Benzothiazole derivatives are of significant interest in coordination chemistry, where they can act as ligands for a wide range of metal ions researchgate.netrsc.org. The nitrogen atom in the thiazole (B1198619) ring possesses a lone pair of electrons that can coordinate to a metal center. By chemically modifying the benzothiazole scaffold, multidentate ligands can be created that form stable complexes with enhanced properties.
This compound is an excellent starting material for synthesizing such advanced ligands. The reactive bromomethyl handle allows for the covalent attachment of other coordinating moieties. For example, reaction with nitrogen-containing heterocycles like pyridine or imidazole can yield multidentate ligands capable of forming chelate rings with metal ions, which enhances the stability of the resulting metal complex nih.gov. These complexes have applications in catalysis, sensing, and medicinal chemistry researchgate.net. The synthesis of ligands containing the benzothiazole unit has led to the development of metal complexes with interesting biological activities and potential as therapeutic agents organic-chemistry.org.
Application in the Development of Functional Materials
The electronic and photophysical properties of the benzothiazole ring system make it an attractive component for the development of advanced functional materials.
Benzothiazole derivatives are known for their strong fluorescence and have been extensively investigated for use in organic light-emitting diodes (OLEDs) masterorganicchemistry.commdpi.comjyoungpharm.org. The benzothiazole core can act as an electron-transporting or emissive unit within an OLED device. This compound can serve as a key building block for creating more complex, conjugated molecules required for these applications. The bromomethyl group provides a reactive site to extend the conjugation of the molecule by linking it to other aromatic or heteroaromatic systems. For instance, it can be converted to a phosphonium salt for use in a Wittig reaction to introduce vinyl linkages, thereby creating larger π-conjugated systems with tailored electronic and optical properties suitable for emissive or charge-transport layers in OLEDs mdpi.comnih.govnih.gov.
The incorporation of heterocyclic units like benzothiazole into polymer backbones can impart desirable thermal, electronic, and optical properties to the resulting materials scilit.com. This compound can be used as a monomer or a functionalizing agent in polymer synthesis. For example, it can undergo polycondensation reactions with difunctional nucleophiles to produce polymers containing the benzothiazole moiety in the main chain. Alternatively, it can be used to functionalize existing polymers by grafting the benzothiazole unit onto the polymer backbone, thereby modifying the properties of the original material. Benzothiazole-containing polymers have been explored for various applications, including as specialty plastics and in electronic devices.
Development of Novel Catalytic Systems Utilizing Derivatives of this compound
The strategic placement of a reactive bromomethyl group at the 6-position of the 2-methylbenzothiazole (B86508) core makes this compound an attractive precursor for the synthesis of sophisticated ligands and catalyst supports. The development of novel catalytic systems from this compound can be envisioned through several key approaches, including the formation of N-heterocyclic carbene (NHC) precursors, phosphine ligands, and the immobilization of catalytic species on solid supports.
Ligand Synthesis for Homogeneous Catalysis
The bromomethyl functional group is readily convertible to other functionalities, allowing for the introduction of coordinating atoms that can bind to transition metals. This adaptability is crucial for creating bespoke ligands that can fine-tune the electronic and steric properties of a metal center, thereby influencing the activity, selectivity, and stability of a catalyst.
N-Heterocyclic Carbene (NHC) Precursors:
One of the most significant areas in modern catalysis is the use of N-heterocyclic carbenes as ligands for transition metals. The synthesis of benzothiazolium salts, which are precursors to NHCs, can be initiated from this compound. The general synthetic route would involve the quaternization of a suitable nitrogen-containing heterocycle with the bromomethyl group, followed by deprotonation to generate the carbene.
| Precursor Compound | Reagent | Resulting Ligand Type | Potential Catalytic Application |
| This compound | Imidazole or substituted imidazoles | Benzothiazole-functionalized NHC | Cross-coupling reactions (e.g., Suzuki, Heck) |
| This compound | Pyridine or substituted pyridines | Benzothiazole-functionalized pyridinium ylide | Polymerization, cycloaddition reactions |
These benzothiazole-appended NHC ligands could offer unique electronic properties to the metal center due to the electron-withdrawing nature of the benzothiazole ring, potentially enhancing catalytic activity in various cross-coupling reactions.
Phosphine Ligands:
Phosphine ligands are ubiquitous in transition metal catalysis. The bromomethyl group of this compound can react with phosphines, such as triphenylphosphine, to form phosphonium salts. These salts can then be reduced or further functionalized to generate novel phosphine ligands.
| Starting Material | Reagent | Ligand Structure | Potential Metal Complex |
| This compound | PPh₃ | [2-Methylbenzo[d]thiazol-6-yl)methyl]triphenylphosphonium bromide | Palladium, Rhodium, Ruthenium |
The incorporation of the benzothiazole moiety could influence the ligand's donor properties and steric bulk, which are critical parameters in optimizing catalytic performance for reactions like hydrogenation, hydroformylation, and C-C bond formation.
Heterogeneous Catalysis and Catalyst Immobilization
The development of robust and recyclable heterogeneous catalysts is a key goal in sustainable chemistry. Derivatives of this compound can be employed to anchor catalytically active metal complexes onto solid supports, such as silica, polymers, or magnetic nanoparticles.
The reactive bromomethyl group allows for straightforward covalent attachment to appropriately functionalized support materials. For instance, silica gel modified with amino groups can react with the bromomethyl group to form a stable linkage. A catalytically active metal complex bearing a suitable ligand can then be coordinated to the benzothiazole nitrogen or another introduced coordinating site.
Table of Potential Heterogeneous Catalyst Synthesis:
| Support Material | Functionalization of Support | Reaction with this compound derivative | Metalation | Potential Application |
| Silica Gel (SiO₂) | Aminopropylation | Covalent attachment via nucleophilic substitution | Palladium(II) acetate | Suzuki-Miyaura cross-coupling |
| Polystyrene | Chloromethylation followed by amination | Grafting of the benzothiazole moiety | Copper(I) iodide | Click chemistry (Azide-alkyne cycloaddition) |
| Magnetic Nanoparticles (Fe₃O₄) | Coating with silica and amination | Surface functionalization | Ruthenium(III) chloride | Oxidation reactions |
The resulting heterogeneous catalysts would benefit from the ease of separation from the reaction mixture, enabling catalyst recycling and reducing metal contamination in the products. The benzothiazole unit, in this context, acts as a stable and versatile linker and potentially as an ancillary ligand that modulates the catalytic activity of the immobilized metal center.
While specific experimental data on catalytic systems derived exclusively from this compound is scarce in the current literature, the foundational principles of ligand design and catalyst heterogenization strongly support its potential as a valuable building block in the development of next-generation catalysts. Further research into the synthesis and application of its derivatives is warranted to fully explore its capabilities in advanced organic synthesis and the creation of novel functional materials.
Future Research Directions and Challenges
Development of Green Chemistry Approaches for the Synthesis of 6-(Bromomethyl)-2-methylbenzo[d]thiazole
The traditional synthesis of benzothiazole (B30560) derivatives often involves hazardous reagents, volatile organic solvents, and energy-intensive conditions, which are at odds with the principles of green chemistry. bohrium.comairo.co.in A significant future challenge is the development of environmentally benign synthetic pathways for this compound. Research in this area should focus on several key aspects:
Eco-friendly Solvents: Replacing conventional solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, ionic liquids, or deep eutectic solvents (DES) is a primary goal. orgchemres.orgairo.co.in These solvents are typically non-toxic, biodegradable, and often recyclable. airo.co.in
Alternative Energy Sources: The use of microwave irradiation and ultrasound energy can significantly reduce reaction times and energy consumption compared to conventional heating methods. airo.co.inmdpi.com These techniques often lead to higher yields and cleaner reaction profiles. mdpi.com
Heterogeneous and Biocatalysis: Shifting from homogeneous catalysts to reusable heterogeneous catalysts can simplify product purification and minimize waste. mdpi.com Furthermore, exploring biocatalytic methods using enzymes like lipases and peroxidases offers a highly selective and environmentally friendly approach to synthesis under mild, aqueous conditions. airo.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves exploring condensation and cyclization reactions that minimize the formation of byproducts. bohrium.com
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Dichloromethane, Acetonitrile (B52724) (Often toxic, volatile) | Water, Ethanol, Ionic Liquids, Deep Eutectic Solvents (Non-toxic, recyclable) airo.co.in |
| Catalysts | Homogeneous catalysts (Difficult to recover) | Reusable heterogeneous catalysts, Biocatalysts (e.g., laccase, lipases) bohrium.comairo.co.in |
| Energy Source | Conventional heating (High energy consumption, long reaction times) | Microwave irradiation, Ultrasound (Reduced energy use, faster reactions) airo.co.inmdpi.com |
| Reaction Conditions | Often harsh (high temperatures, pressures) | Mild conditions (room temperature, atmospheric pressure) mdpi.com |
| Waste Generation | Significant byproduct and solvent waste | Minimized waste through atom-efficient reactions and solvent recycling airo.co.in |
Exploration of Novel Reactivity Pathways for the Bromomethyl Group
The bromomethyl group is a versatile functional handle, primarily known for its susceptibility to nucleophilic substitution reactions. However, its full reactive potential on the this compound scaffold remains largely unexplored. Future research should aim to move beyond simple substitutions and investigate more complex and novel transformations.
Potential areas for exploration include:
Transition-Metal-Catalyzed Cross-Coupling: While Suzuki couplings have been used on brominated benzothiazole rings, the application of various cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) directly at the bromomethyl position could lead to a diverse array of derivatives with extended conjugation or complex side chains.
Radical-Mediated Reactions: Investigating photoredox or other radical-initiated reactions could unlock unique reactivity pathways, allowing for C-C bond formations and functionalizations that are not accessible through traditional ionic mechanisms.
Heterocyclization Reactions: The bromomethyl group can serve as an electrophilic partner in reactions to construct new heterocyclic rings fused to or appended to the benzothiazole core. For instance, reaction with reagents like tosylmethyl isocyanide has been used to build azolopyrimidine systems from other bromomethylazoles. nih.gov
Anchimeric Assistance: The benzothiazole nucleus, particularly the sulfur and nitrogen heteroatoms, may participate in neighboring group effects (anchimeric assistance), influencing the reactivity of the bromomethyl group. This phenomenon could be harnessed to control stereochemistry or favor unusual reaction outcomes, similar to observations in other organochalcogen compounds. mdpi.com
Integration of this compound into Supramolecular Chemistry
Supramolecular chemistry, which focuses on non-covalent interactions to build large, well-ordered structures, offers a promising frontier for the application of this compound. The benzothiazole core itself is intrinsically fluorescent and can participate in π-π stacking interactions, making it an excellent component for self-assembling systems. soton.ac.uk
Future work could focus on modifying the bromomethyl group to introduce functionalities that drive self-assembly:
Hydrogelators: By substituting the bromine with moieties capable of strong hydrogen bonding (e.g., ureas, amides) and hydrophilic groups, the molecule could be transformed into a low-molecular-weight hydrogelator. soton.ac.ukrsc.org These materials have potential applications in biomedicine and environmental science.
Liquid Crystals: The rigid benzothiazole core is a suitable mesogenic unit. Attaching long alkyl chains or other liquid crystal-promoting groups at the 6-methyl position would be a viable strategy for designing novel thermotropic or lyotropic liquid crystalline materials.
Molecular Recognition: The compound can be functionalized to create host molecules for specific guest recognition. The benzothiazole unit can act as a signaling component, where guest binding events could be monitored via changes in fluorescence.
Advanced Computational Methodologies for Predicting Complex Reactivity and Properties
As experimental explorations become more complex, advanced computational methods are indispensable for providing predictive insights, guiding synthetic efforts, and rationalizing observed phenomena. For this compound, a multi-pronged computational approach is warranted.
Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's geometric and electronic properties, including bond lengths, charge distribution, and vibrational spectra. researchgate.netmdpi.com Critically, DFT can be used to model reaction mechanisms, calculate activation energies for different pathways of the bromomethyl group, and analyze frontier molecular orbitals (HOMO-LUMO) to predict sites of reactivity. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its derivatives. This is particularly relevant for studying its integration into larger systems, such as its interaction with biological macromolecules or its self-assembly into supramolecular structures. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR): For biological applications, QSAR models can be developed to correlate structural features of a library of derivatives with their observed activity (e.g., anticancer, antimicrobial). nih.gov This can accelerate the discovery of lead compounds by predicting the activity of unsynthesized molecules.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. biointerfaceresearch.com
| Computational Method | Predicted Properties / Application | Research Impact |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energies, reaction energetics, vibrational frequencies researchgate.netmdpi.com | Guides synthetic strategy by predicting reactivity and reaction outcomes. |
| Molecular Docking | Binding modes and affinities with target proteins (e.g., enzymes, receptors) biointerfaceresearch.comnih.gov | Identifies potential biological targets and rationalizes structure-activity relationships. |
| Molecular Dynamics (MD) | Conformational stability, solvent effects, dynamics of self-assembly biointerfaceresearch.com | Predicts the behavior of molecules in complex environments and over time. |
| ADMET/QSAR Modeling | Drug-likeness, pharmacokinetic properties, toxicity profiles, bioactivity correlation biointerfaceresearch.comnih.gov | Prioritizes synthetic targets and reduces late-stage failures in drug development. |
Design and Synthesis of Multi-functional Materials Incorporating the this compound Core
The benzothiazole scaffold is a privileged structure in materials science, known for its presence in compounds with interesting optical, electronic, and biological properties. nih.govnih.govresearchgate.net The 6-(bromomethyl) group provides a crucial reactive site for covalently incorporating this scaffold into larger, multi-functional materials.
Future research directions include:
Polymer Chemistry: The molecule can be used as a monomer or a functionalizing agent for polymers. For example, it could be grafted onto polymer backbones to impart properties such as UV-protection, antioxidant capacity, or antimicrobial activity. nih.govmdpi.com
Covalent Organic Frameworks (COFs): Benzothiazole units have been used to construct COFs with high porosity and good CO2 affinity, suitable for applications in photocatalysis. acs.org The bromomethyl group could be converted into an amine or other linking group, allowing this compound to serve as a novel building block for crystalline, porous materials for gas storage or heterogeneous catalysis.
Hybrid Materials: The compound can be anchored to the surface of inorganic materials like silica, gold nanoparticles, or quantum dots. This would create organic-inorganic hybrid materials where the benzothiazole unit could act as a photosensitizer, a fluorescent probe, or a biologically active interface.
Q & A
Q. How do solvent effects modulate reaction kinetics in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
